molecular formula C24H38N2O4 B1194098 Tomoglumide CAS No. 97964-54-0

Tomoglumide

Cat. No.: B1194098
CAS No.: 97964-54-0
M. Wt: 418.6 g/mol
InChI Key: UPKUMLKWNJTSMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tomoglumide involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired chemical properties .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving high-pressure liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Tomoglumide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

Tomoglumide exerts its effects primarily through its interaction with cholecystokinin receptors. It acts as an antagonist, blocking the action of cholecystokinin, a hormone involved in digestive processes. This interaction affects various molecular targets and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific structural modifications, which enhance its potency and selectivity for cholecystokinin receptors compared to its analogs .

Properties

CAS No.

97964-54-0

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

4-[(3,4-dimethylbenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid

InChI

InChI=1S/C24H38N2O4/c1-5-7-9-15-26(16-10-8-6-2)24(30)21(13-14-22(27)28)25-23(29)20-12-11-18(3)19(4)17-20/h11-12,17,21H,5-10,13-16H2,1-4H3,(H,25,29)(H,27,28)

InChI Key

UPKUMLKWNJTSMG-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C

Synonyms

4-((3,4-dimethylbenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1392
CR-1392

Origin of Product

United States

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